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Compound of Interest

Compound Name: Usp28-IN-2

Cat. No.: B12393081 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the discovery, chemical structure, and

mechanism of action of Usp28-IN-2, a potent and selective inhibitor of Ubiquitin-Specific

Protease 28 (USP28). This document is intended for researchers, scientists, and professionals

in the field of drug development and oncology.

Introduction
Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant target in cancer therapy

due to its role in stabilizing oncoproteins critical for tumor progression. USP28 is a

deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby

rescuing them from proteasomal degradation. Key substrates of USP28 include the proto-

oncoprotein c-Myc, as well as c-JUN and NOTCH1, all of which are implicated in the

proliferation and survival of cancer cells.[1][2][3] The overexpression of USP28 has been

observed in various cancers, correlating with poor prognosis.[4] This has driven the

development of small molecule inhibitors aimed at disrupting USP28 activity. Usp28-IN-2 is a

notable example of such an inhibitor, born from a structure-based drug design approach.

Discovery and Chemical Structure
Usp28-IN-2, also identified as compound 9l, was discovered through a structure-based

optimization of Vismodegib, a known Hedgehog pathway inhibitor that was incidentally found to

inhibit USP28.[5] Researchers successfully solved the co-crystal structure of Vismodegib
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bound to USP28, which provided the structural insights necessary for the rational design of

more potent and selective derivatives.[5][6] This effort led to the synthesis of a series of

Vismodegib derivatives, including Usp28-IN-2.[5]

The chemical structure of Usp28-IN-2 is characterized by a core scaffold designed to fit into a

specific allosteric pocket of the USP28 enzyme.[6]

Table 1: Chemical and Physical Properties of Usp28-IN-2

Property Value

IUPAC Name
2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-

(methylsulfinyl)benzamide

Synonyms compound 9l

CAS Number 2931509-11-2

Molecular Formula C23H20Cl2N2O3S

Molecular Weight 475.39 g/mol

Quantitative Data
Usp28-IN-2 exhibits potent and selective inhibitory activity against USP28. The following tables

summarize the key quantitative metrics reported for this compound.

Table 2: In Vitro Inhibitory Activity of Usp28-IN-2 and Related Compounds

Compound USP28 IC50 (μM)

Usp28-IN-2 (9l) 0.3

Usp28-IN-3 (9o) 0.1

Usp28-IN-4 (9p) 0.04

Vismodegib >10
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IC50 values represent the concentration of the inhibitor required to reduce the enzymatic

activity of USP28 by 50%. Data sourced from[7][8][9].

Table 3: Selectivity Profile of Usp28-IN-2

Deubiquitinase Selectivity vs. USP28

USP2 High

USP7 High

USP8 High

USP9x High

UCHL3 High

UCHL5 High

High selectivity indicates that significantly higher concentrations of Usp28-IN-2 are required to

inhibit these enzymes compared to USP28. Data sourced from[7].

Table 4: Cellular Activity of Usp28-IN-2

Cell Line Assay Type Concentration (μM) Effect

HCT116 Colony Formation 17.5
Inhibition of colony

formation

Ls174T Colony Formation 15
Inhibition of colony

formation

HCT116 Western Blot (c-Myc) 30, 50, 60, 80

Dose-dependent

downregulation of c-

Myc

Ls174T Western Blot (c-Myc) 20, 30, 50, 60

Dose-dependent

downregulation of c-

Myc
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Data sourced from[7].

Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization

of Usp28-IN-2.

Synthesis of Usp28-IN-2
The synthesis of Usp28-IN-2 is based on a multi-step organic synthesis protocol, starting from

commercially available reagents. The key steps involve the formation of an amide bond

between a substituted aniline and a substituted benzoic acid. The detailed synthetic scheme

can be found in the supplementary information of the primary publication by Zhou D, et al.[5]

In Vitro Deubiquitinase Inhibition Assay (IC50
Determination)
This assay quantifies the inhibitory potency of Usp28-IN-2 against USP28.

Reagents and Materials:

Recombinant human USP28 enzyme

Ubiquitin-rhodamine 110 substrate

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

Usp28-IN-2 (dissolved in DMSO)

384-well assay plates

Plate reader capable of measuring fluorescence

Procedure:

1. Prepare serial dilutions of Usp28-IN-2 in DMSO.

2. Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
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3. Add 20 µL of recombinant USP28 enzyme (at a final concentration of ~1 nM) to each well

and incubate for 30 minutes at room temperature.

4. Initiate the enzymatic reaction by adding 20 µL of ubiquitin-rhodamine 110 substrate (at a

final concentration of ~50 nM).

5. Measure the increase in fluorescence intensity (excitation/emission ~485/520 nm) every

minute for 30-60 minutes.

6. Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).

7. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data

to a four-parameter dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of Usp28-IN-2 to USP28 in a cellular context.[10][11]

[12][13]

Reagents and Materials:

Cancer cell line of interest (e.g., HCT116)

Cell culture medium and supplements

Usp28-IN-2 (dissolved in DMSO)

Phosphate-buffered saline (PBS)

Protease inhibitor cocktail

Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

Western blot reagents and antibodies against USP28 and a loading control (e.g., GAPDH)

Procedure:

1. Culture cells to ~80% confluency.
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2. Treat cells with Usp28-IN-2 or DMSO (vehicle control) at the desired concentration for 1-2

hours.

3. Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

4. Aliquot the cell suspension into PCR tubes.

5. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by

cooling to room temperature.

6. Lyse the cells by freeze-thaw cycles or sonication.

7. Separate the soluble fraction from the precipitated proteins by centrifugation at high

speed.

8. Analyze the soluble protein fraction by Western blotting using an anti-USP28 antibody.

9. Quantify the band intensities and plot the fraction of soluble USP28 against the

temperature. A shift in the melting curve in the presence of Usp28-IN-2 indicates target

engagement.

c-Myc Degradation Assay (Western Blot)
This assay assesses the effect of Usp28-IN-2 on the protein levels of its substrate, c-Myc.

Reagents and Materials:

Cancer cell line (e.g., HCT116, Ls174T)

Usp28-IN-2 (dissolved in DMSO)

Cycloheximide (protein synthesis inhibitor)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Western blot reagents and antibodies against c-Myc and a loading control (e.g., β-actin)

Procedure:
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1. Seed cells in a multi-well plate and allow them to adhere overnight.

2. Treat the cells with various concentrations of Usp28-IN-2 or DMSO for a specified time

(e.g., 24 hours).

3. For protein stability assessment, pre-treat cells with Usp28-IN-2 for a shorter duration

(e.g., 4 hours), then add cycloheximide and harvest cells at different time points.

4. Lyse the cells and determine the total protein concentration.

5. Perform SDS-PAGE and Western blotting using primary antibodies against c-Myc and a

loading control.

6. Visualize and quantify the protein bands to determine the relative levels of c-Myc.

Signaling Pathways and Mechanism of Action
Usp28-IN-2 functions as an allosteric inhibitor of USP28. It binds to a pocket distinct from the

enzyme's active site, inducing a conformational change that likely impairs the enzyme's

deubiquitinating activity.[6] The primary consequence of USP28 inhibition is the destabilization

of its downstream substrates.

The USP28/c-Myc Signaling Axis
The best-characterized pathway affected by Usp28-IN-2 is the c-Myc degradation pathway.

Under normal conditions, the E3 ubiquitin ligase FBW7 polyubiquitinates c-Myc, marking it for

degradation by the proteasome. USP28 counteracts this by deubiquitinating c-Myc, leading to

its stabilization and accumulation. By inhibiting USP28, Usp28-IN-2 allows the FBW7-mediated

ubiquitination and subsequent degradation of c-Myc to proceed unchecked, leading to a

reduction in cellular c-Myc levels.[2][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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